19F and 11B NMR chemical shifts for Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
19F and 11B NMR chemical shifts for Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
Analytical Profiling of Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide: A Comprehensive Guide to 19 F and 11 B NMR Spectroscopy
Executive Summary
Potassium organotrifluoroborates have emerged as highly stable, crystalline, and easily handled alternatives to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions. For drug development professionals and synthetic chemists, confirming the structural integrity of these building blocks is a critical quality control step.
This whitepaper provides an in-depth technical framework for the nuclear magnetic resonance (NMR) characterization of Potassium trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide (CAS: 2221991-22-4) . By focusing on the heteronuclei ( 19 F and 11 B), we establish a self-validating analytical protocol that leverages scalar coupling mechanics and quadrupolar relaxation theory to unambiguously confirm molecular structure and purity.
Structural Context & Electronic Profile
Potassium trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide consists of an electron-rich 2-methoxythiazole core bonded at the 5-position to a trifluoroborate anion (–BF 3− ).
The sp 3 -hybridized boron atom sits in a tetrahedral geometry, bonded to three highly electronegative fluorine atoms. The electron-donating methoxy group at the 2-position of the thiazole ring pushes electron density through the heteroaromatic system via resonance. This localized increase in electron density slightly shields the boron and fluorine nuclei compared to unsubstituted or electron-deficient aryl trifluoroborates, shifting their resonance frequencies upfield. Understanding this electronic environment is essential for accurately predicting and assigning the NMR chemical shifts 1.
Theoretical and Empirical NMR Parameters
Because the boron atom is sp 3 hybridized, its chemical shift is distinctly separated from the broad downfield signals typical of sp 2 hybridized boronic acids (~+30 ppm). The empirical data for heteroaryl trifluoroborates dictates the parameters outlined in Table 1.
Table 1: Expected NMR Parameters for Potassium trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide
| Nucleus | Spin ( I ) | Natural Abundance | Expected Chemical Shift (ppm) | Multiplicity | Expected 1J Coupling (Hz) | Reference Standard |
| 11 B | 3/2 | 80.1% | +2.0 to +4.0 | Quartet (1:3:3:1) | 40 – 50 | BF 3 ·OEt 2 (0.0 ppm) |
| 19 F | 1/2 | 100% | -135.0 to -145.0 | Quartet (1:1:1:1) | 40 – 50 | CFCl 3 (0.0 ppm) |
Mechanistic Insights: Causality in NMR Parameters
To move beyond basic observation, an Application Scientist must understand the quantum mechanical causality driving these spectral outputs.
The 2nI+1 Scalar Coupling Rule
The splitting patterns in the 11 B and 19 F spectra are a direct result of heteronuclear spin-spin scalar coupling ( J -coupling).
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11 B Spectrum (1:3:3:1 Quartet): The 11 B nucleus is coupled to three equivalent 19 F nuclei. Using the 2nI+1 rule ( n=3 , I=1/2 ), the multiplicity is 2(3)(1/2)+1=4 . The binomial distribution of the spin states for three spin-1/2 nuclei dictates the 1:3:3:1 intensity ratio.
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19 F Spectrum (1:1:1:1 Quartet): The 19 F nucleus is coupled to a single 11 B nucleus. Here, n=1 and I=3/2 . The multiplicity is 2(1)(3/2)+1=4 . Because the single 11 B nucleus has four equally probable spin states (-3/2, -1/2, +1/2, +3/2), the resulting peaks have equal intensities, forming a 1:1:1:1 quartet2.
(Note: The 10 B isotope ( I=3 , 19.9% abundance) generates a 1:1:1:1:1:1:1 septet in the 19 F spectrum, but due to its lower gyromagnetic ratio, this is often observed as a low-intensity broadened baseline anomaly beneath the primary 11 B-coupled quartet).
Scalar coupling network between 11B and three 19F nuclei.
Quadrupolar Relaxation and Solvent Causality
11 B is a quadrupolar nucleus. Its nuclear quadrupole moment interacts with the electric field gradient of the molecule, leading to rapid T1 and T2 relaxation, which typically broadens NMR signals. However, the highly symmetric tetrahedral geometry of the –BF 3 group minimizes the electric field gradient, extending the relaxation time just enough to resolve the J -coupling.
Solvent Causality: If a non-polar solvent were used, tight ion-pairing between K + and the trifluoroborate anion would distort the tetrahedral symmetry, increasing the electric field gradient and broadening the signal until the scalar coupling is entirely lost. Therefore, a highly polar, strongly coordinating solvent like DMSO-d 6 is mandatory to fully solvate the K + ion and preserve the pseudo-spherical symmetry of the anion.
Experimental Methodology: A Self-Validating Protocol
To ensure data integrity, the following step-by-step methodology incorporates a self-validating feedback loop.
Step 1: Sample Preparation
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Weigh 15–20 mg of Potassium trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide.
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Dissolve completely in 0.6 mL of anhydrous DMSO-d 6 . Ensure no particulates remain to prevent magnetic field inhomogeneities.
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Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Tuning and Shimming
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Insert the sample into a multinuclear NMR spectrometer (e.g., 400 MHz or higher for 1 H).
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Tune and match the broadband probe to the exact Larmor frequencies of 19 F and 11 B.
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Perform rigorous gradient shimming on the 2 H lock signal of the DMSO-d 6 .
Step 3: 11 B Acquisition
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Set the spectral center to 0.0 ppm (referenced to external BF 3 ·OEt 2 ).
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Set a sweep width of at least 200 ppm.
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Acquire 128–256 scans using a standard single-pulse sequence (or a line-narrowing sequence if available).
Step 4: 19 F Acquisition
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Set the spectral center to -100.0 ppm (referenced to external CFCl 3 ).
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Set a sweep width of 250 ppm.
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Acquire 32–64 scans. 1 H decoupling is generally unnecessary as there are no protons on the boron or adjacent atom to cause long-range coupling.
Step 5: The Self-Validation Check Extract the coupling constant ( 1JB−F ) from the 11 B 1:3:3:1 quartet and compare it to the coupling constant ( 1JF−B ) extracted from the 19 F 1:1:1:1 quartet. These values must be mathematically identical. If a discrepancy exists, or if a broad singlet appears at ~+30 ppm in the 11 B spectrum, the sample has undergone hydrolysis to the corresponding boronic acid3.
Step-by-step NMR acquisition workflow for organotrifluoroborates.
References
- Oliveira, R. A., et al. "1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates." Magnetic Resonance in Chemistry, PubMed Central (PMC).
- Dumon, A. S., et al. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." RSC Advances.
- Darses, S., & Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, ACS Publications.
Sources
- 1. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
